Cas no 6317-73-3 (4-Phenoxybenzophenone)
4-Phenoxybenzophenone Chemical and Physical Properties
Names and Identifiers
-
- (4-Phenoxyphenyl)(phenyl)methanone
- 4-Phenoxybenzophenone
- (4-phenoxyphenyl)-phenylmethanone
- 1OH6XT406C
- NSC43083
- p-phenoxybenzophenone
- 4-Phenoxy benzophenone
- 4-Benzoyldiphenyl ether
- Benzophenone, 4-phenoxy-
- phenyl 4-phenoxyphenyl ketone
- (4-Phenoxyphenyl)phenylmethanone
- ITVUPWDTDWMACZ-UHFFFAOYSA-N
- (4-phenoxyphenyl)-phenyl-methanone
- Methanone,(4-phenoxyphenyl)phenyl-
- AN
- MFCD00017553
- Q27252690
- NSC 43083
- D92111
- FT-0636091
- 6317-73-3
- DTXSID00285875
- A834252
- UNII-1OH6XT406C
- AKOS004908153
- SCHEMBL234249
- NSC-43083
- CS-0207162
- P1328
- DTXCID50237026
- DB-054419
-
- MDL: MFCD00017553
- Inchi: 1S/C19H14O2/c20-19(15-7-3-1-4-8-15)16-11-13-18(14-12-16)21-17-9-5-2-6-10-17/h1-14H
- InChI Key: ITVUPWDTDWMACZ-UHFFFAOYSA-N
- SMILES: O(C1C=CC=CC=1)C1C=CC(=CC=1)C(C1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 274.09900
- Monoisotopic Mass: 274.09938
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 319
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 5
- Topological Polar Surface Area: 26.3
Experimental Properties
- Color/Form: powder
- Density: 1.151
- Melting Point: 66.0 to 70.0 deg-C
- Boiling Point: 414.1°C at 760 mmHg
- Flash Point: 181.5°C
- Refractive Index: 1.609
- PSA: 26.30000
- LogP: 4.70990
- Solubility: Not determined
- Vapor Pressure: 0.0±1.0 mmHg at 25°C
4-Phenoxybenzophenone Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36/37/39
- Risk Phrases:R36/37/38
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-Phenoxybenzophenone Customs Data
- HS CODE:2914509090
- Customs Data:
China Customs Code:
2914509090Overview:
2914509090 Ketones containing other oxygen-containing groups. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS:2914509090 other ketones with other oxygen function VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
4-Phenoxybenzophenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P864764-1g |
4-Phenoxybenzophenone |
6317-73-3 | 95% | 1g |
122.40 | 2021-05-17 | |
| TRC | P318378-50mg |
4-Phenoxybenzophenone |
6317-73-3 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P318378-100mg |
4-Phenoxybenzophenone |
6317-73-3 | 100mg |
$ 65.00 | 2022-06-03 | ||
| TRC | P318378-500mg |
4-Phenoxybenzophenone |
6317-73-3 | 500mg |
$ 80.00 | 2022-06-03 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-277614-5g |
4-Phenoxybenzophenone, |
6317-73-3 | 5g |
¥587.00 | 2023-09-05 | ||
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P1328-5G |
4-Phenoxybenzophenone |
6317-73-3 | >95.0%(GC) | 5g |
¥550.00 | 2024-04-16 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | P1328-5g |
4-Phenoxybenzophenone |
6317-73-3 | 5g |
¥550.0 | 2022-06-10 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1277832-100mg |
4-Phenoxybenzophenone |
6317-73-3 | 98% | 100mg |
¥40.00 | 2024-05-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1277832-250mg |
4-Phenoxybenzophenone |
6317-73-3 | 98% | 250mg |
¥75.00 | 2024-05-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1277832-1g |
4-Phenoxybenzophenone |
6317-73-3 | 98% | 1g |
¥199.00 | 2024-05-06 |
4-Phenoxybenzophenone Suppliers
4-Phenoxybenzophenone Related Literature
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1. Novel aluminium exchanged dodecatungstophosphoric acid supported on K-10 clay as catalyst: benzoylation of diphenyloxide with benzoic anhydrideManishkumar S. Tiwari,Ganapati D. Yadav RSC Adv. 2016 6 49091
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Shouwen Chen,Ryousuke Hara,Kangcheng Chen,Xuan Zhang,Nobutaka Endo,Mitsuru Higa,Ken-ichi Okamoto,Lianjun Wang J. Mater. Chem. A 2013 1 8178
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Miru Yoshida-Hirahara,Satoshi Takahashi,Masahiro Yoshizawa-Fujita,Yuko Takeoka,Masahiro Rikukawa RSC Adv. 2020 10 12810
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Christopher J. Borrill,Richard H. Whiteley J. Mater. Chem. 1991 1 655
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5. Polymerisation and related reactions involving nucleophilic aromatic substitution. Part 1. The rates of reaction of substituted 4-halogenobenzophenones with the potassium salts of substituted 4-hydroxybenzophenonesJohn H. Ridd,Taher I. Yousaf,John B. Rose J. Chem. Soc. Perkin Trans. 2 1988 1729
Additional information on 4-Phenoxybenzophenone
Introduction to 4-Phenoxybenzophenone (CAS No: 6317-73-3) and Its Emerging Applications in Chemical Biology
4-Phenoxybenzophenone, identified by the chemical abstracts service number 6317-73-3, is a prominent organic compound that has garnered significant attention in the field of chemical biology due to its versatile structural and functional properties. This compound, characterized by a phenoxy group linked to a benzophenone core, exhibits unique photophysical and biochemical characteristics that make it invaluable in various research and industrial applications.
The molecular structure of 4-Phenoxybenzophenone consists of two benzene rings connected by a carbonyl group, with one ring substituted by a phenoxy moiety. This configuration imparts distinct reactivity and interaction capabilities, enabling its utilization in multiple domains, including photodynamic therapy, material science, and pharmaceutical development. The compound's ability to absorb and emit light in the visible spectrum has positioned it as a key candidate for applications requiring controlled light-induced reactions.
In recent years, 4-Phenoxybenzophenone has been extensively studied for its potential in photodynamic therapy (PDT), a medical treatment that uses light-sensitive substances to induce cell death in targeted tissues. The compound's high molar absorptivity in the red-to-near-infrared region allows for deep tissue penetration, making it an attractive candidate for treating tumors and other pathological conditions. Preliminary studies have demonstrated its efficacy in generating reactive oxygen species (ROS) upon irradiation, which selectively destroys malignant cells while minimizing damage to healthy tissues.
Moreover, the phenoxybenzophenone scaffold has been explored for its role in drug design and development. Its aromatic system provides a stable platform for further functionalization, enabling the synthesis of derivatives with enhanced pharmacological properties. Researchers have leveraged this flexibility to create compounds with anti-inflammatory, antimicrobial, and even anticancer effects. The integration of 4-Phenoxybenzophenone into drug molecules has shown promise in preclinical trials, highlighting its potential as a lead compound or intermediate in pharmaceutical manufacturing.
The compound's photochemical properties also extend to material science, where it is utilized in the development of advanced polymers and coatings. 4-Phenoxybenzophenone can be incorporated into polymer matrices to enhance UV stability and mechanical strength. Its ability to undergo photochemical reactions under controlled conditions makes it suitable for creating smart materials that respond to external stimuli, such as light or temperature changes. These applications underscore the broad utility of 6317-73-3 across multiple scientific disciplines.
Recent advancements in synthetic chemistry have further expanded the applications of 4-Phenoxybenzophenone. The development of novel synthetic routes has enabled the efficient production of high-purity derivatives, facilitating more rigorous biological and chemical investigations. Techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce diverse functional groups onto the benzophenone core, generating libraries of compounds with tailored properties for drug discovery and material innovation.
In the realm of chemical biology, 4-Phenoxybenzophenone has been employed as a tool compound for studying enzyme mechanisms and protein interactions. Its fluorescence properties make it an excellent probe for live-cell imaging, allowing researchers to visualize dynamic processes within biological systems. By tagging proteins or biomolecules with phenoxybenzophenone derivatives, scientists can gain insights into cellular pathways and metabolic processes with high precision.
The environmental impact of 6317-73-3 has also been a subject of interest. Studies have assessed its degradation pathways and persistence in aquatic environments to ensure safe usage in industrial applications. Efforts have been made to develop environmentally benign synthetic methods that minimize waste generation and hazardous byproducts. These sustainable practices align with global initiatives to promote green chemistry and reduce ecological footprints.
Future research directions for 4-Phenoxybenzophenone include exploring its potential in nanotechnology and biomedicine. The compound's ability to self-assemble into ordered structures suggests its utility in forming nanoscale devices or drug delivery systems. Additionally, its photoreactivity could be harnessed for developing novel diagnostic tools or therapeutic agents targeting specific disease markers.
In conclusion,4-Phenoxybenzophenone (CAS No: 6317-73-3) represents a multifaceted compound with significant implications across chemical biology, pharmaceuticals, materials science, and environmental chemistry. Its unique structural features and functional versatility continue to drive innovation in these fields. As research progresses,phenoxybenzophenone derivatives are expected to play an increasingly pivotal role in addressing complex scientific challenges.
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